molecular formula C18H20N2O2S B1674862 Liranaftato CAS No. 88678-31-3

Liranaftato

Número de catálogo: B1674862
Número CAS: 88678-31-3
Peso molecular: 328.4 g/mol
Clave InChI: VPHPQNGOVQYUMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Liranaftato es un fármaco antifúngico tópico que se utiliza principalmente para tratar infecciones cutáneas como tinea pedis (pie de atleta), tinea corporis (tiña) y tinea cruris (tiña inguinal). Fue aprobado para su uso en Japón en agosto de 2000. This compound funciona inhibiendo la enzima fúngica escualeno epoxidasa, que es necesaria para que el hongo sintetice esteroles esenciales para la integridad de la membrana celular .

Aplicaciones Científicas De Investigación

El liranaftato ha sido estudiado ampliamente por sus propiedades antifúngicas. Se utiliza en el tratamiento de infecciones por dermatofitos y ha mostrado eficacia contra una amplia gama de especies fúngicas. Además de sus aplicaciones médicas, el this compound también se utiliza en la investigación para estudiar los mecanismos de resistencia fúngica y el desarrollo de nuevos agentes antifúngicos .

Mecanismo De Acción

El liranaftato ejerce sus efectos antifúngicos inhibiendo la enzima escualeno epoxidasa. Esta enzima es crucial para la síntesis de ergosterol, un componente clave de la membrana celular fúngica. Al evitar la síntesis de ergosterol, el this compound interrumpe la membrana celular, lo que lleva a un aumento de la permeabilidad, la fuga celular y, en última instancia, la lisis celular .

Análisis Bioquímico

Biochemical Properties

Liranaftate plays a significant role in biochemical reactions by inhibiting the enzyme squalene epoxidase. This enzyme is vital for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting squalene epoxidase, Liranaftate disrupts the synthesis of ergosterol, leading to increased cell membrane permeability and ultimately cell lysis. Liranaftate interacts with various biomolecules, including squalene epoxidase and ergosterol, to exert its antifungal effects .

Cellular Effects

Liranaftate has profound effects on various types of cells and cellular processes. It primarily targets fungal cells, disrupting their cell membrane integrity by inhibiting ergosterol synthesis. This disruption leads to increased cell membrane permeability, cell leakage, and eventually cell lysis. Additionally, Liranaftate has been shown to suppress the production of interleukin-8 (IL-8) in human keratinocytes, indicating its potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, Liranaftate exerts its effects by binding to and inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a precursor in the ergosterol biosynthesis pathway. The accumulation of squalene and the lack of ergosterol disrupt the fungal cell membrane, leading to increased permeability and cell lysis. Liranaftate’s molecular mechanism involves enzyme inhibition and disruption of essential biosynthetic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Liranaftate have been observed to change over time. Studies have shown that Liranaftate remains stable under various conditions, maintaining its antifungal activity. Prolonged exposure to Liranaftate can lead to degradation and reduced efficacy. Long-term studies have indicated that Liranaftate can have lasting effects on cellular function, including sustained inhibition of fungal growth and suppression of inflammatory responses .

Dosage Effects in Animal Models

The effects of Liranaftate vary with different dosages in animal models. At therapeutic doses, Liranaftate effectively inhibits fungal growth and reduces inflammation. At higher doses, Liranaftate can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects .

Metabolic Pathways

Liranaftate is involved in the metabolic pathways related to ergosterol biosynthesis. By inhibiting squalene epoxidase, Liranaftate disrupts the conversion of squalene to 2,3-oxidosqualene, leading to the accumulation of squalene and depletion of ergosterol. This disruption affects the overall metabolic flux and metabolite levels within fungal cells, ultimately leading to cell death .

Transport and Distribution

Within cells and tissues, Liranaftate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells. Liranaftate’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments such as cell membranes. This accumulation enhances its antifungal activity by ensuring sustained inhibition of squalene epoxidase .

Subcellular Localization

Liranaftate’s subcellular localization is primarily within the cell membrane, where it exerts its antifungal effects. The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, targeting squalene epoxidase and disrupting ergosterol synthesis. This localization is crucial for its activity, as it ensures direct interaction with the enzyme and effective inhibition of fungal growth .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El liranaftato se puede sintetizar a través de varias rutas. Un método común implica la condensación de 5,6,7,8-tetrahidro-2-naftol con cloruro de N-(6-metoxí-2-piridinil)-N-metiltiocarbamoílo. La reacción suele estar catalizada por carbonato de potasio y se lleva a cabo en un disolvente orgánico .

Otro método implica la reacción de 6-metoxí-2-metilaminopiridina con cloruro de 5,6,7,8-tetrahidro-2-naftil-sulfurilo. Esta reacción también requiere un catalizador y se realiza en condiciones controladas para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

En entornos industriales, el this compound se produce a menudo en forma de cremas o ungüentos. La preparación implica disolver el componente activo en una fase oleosa, que luego se mezcla con una fase acuosa que contiene emulsionantes y humectantes. La mezcla se calienta y se agita hasta que alcanza la temperatura ambiente, dando como resultado una pasta emulsionable estable .

Análisis De Reacciones Químicas

Tipos de Reacciones

El liranaftato principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la porción tiocarbamato. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

    Reacciones de Sustitución: Típicamente involucran reactivos como carbonato de potasio y disolventes orgánicos.

    Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno.

    Reacciones de Reducción: A menudo involucran agentes reductores como el borohidruro de sodio.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para futuras investigaciones y desarrollo en tratamientos antifúngicos .

Comparación Con Compuestos Similares

El liranaftato es similar a otros agentes antifúngicos como el tolnaftato y la butenafina. Tiene un mecanismo de acción único y una mayor eficacia contra ciertas especies fúngicas. A diferencia del tolnaftato, que inhibe principalmente el crecimiento fúngico, el this compound tiene propiedades fungistáticas y fungicidas .

Lista de Compuestos Similares

    Tolnaftato: Inhibe el crecimiento fúngico al evitar la síntesis de ergosterol.

    Butenafina: Un antifúngico de bencilamina que también inhibe la escualeno epoxidasa.

    Terbinafina: Otro inhibidor de la escualeno epoxidasa con un espectro de actividad más amplio.

La estructura y el mecanismo de acción únicos del this compound lo convierten en una adición valiosa al arsenal de agentes antifúngicos, ofreciendo una opción de tratamiento eficaz para diversas infecciones fúngicas .

Propiedades

IUPAC Name

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPQNGOVQYUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046470
Record name Liranaftate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88678-31-3
Record name Liranaftate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88678-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liranaftate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liranaftate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liranaftate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIRANAFTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5,6,7,8-tetrahydro-2-naphthol (1.48 g, 10 mmol) was dissolved in 10 ml of DMF, after which crushed sodium hydroxide (0.60 g, 15 mmol) was added, then stirred for 10 minutes at room temperature. Next, sodium 6-methoxy-2-methylaminopyridine dithiocarbamate (2.36 g, 10 mmol) was added and the result stirred for 10 minutes. The solution was ice-cooled to 10° C., and dibromomethane (1.74 g, 10 mmol) was added dropwise for 5 minutes, and stirred for 1 hour at room temperature. 100 ml of ethyl acetate were added to the reaction solution to extract, and the organic layer was washed with water. The organic layer was dried with anhydrous magnesium sulfate, then the magnesium sulfate was filtered out. Upon concentrating the filtrate under reduced pressure, an oily residue was obtained. This was purified by column chromatography (hexane:ethyl acetate=20:1), to obtain 1.91 g (yield 58%) of the titled compound in the form of colorless crystals.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
sodium 6-methoxy-2-methylaminopyridine dithiocarbamate
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liranaftate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Liranaftate
Reactant of Route 3
Reactant of Route 3
Liranaftate
Reactant of Route 4
Reactant of Route 4
Liranaftate
Reactant of Route 5
Reactant of Route 5
Liranaftate
Reactant of Route 6
Reactant of Route 6
Liranaftate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.